molecular formula C19H40N2O B122653 N-Nitroso-N-methyloctadecylamine CAS No. 69112-94-3

N-Nitroso-N-methyloctadecylamine

Cat. No.: B122653
CAS No.: 69112-94-3
M. Wt: 312.5 g/mol
InChI Key: BOZIJWXTDWOIBU-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyloctadecylamine is a nitrosamine compound characterized by the presence of a nitroso group attached to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various products, including pharmaceuticals, cosmetics, and food items. The molecular formula of this compound is C19H40N2O, and it has a molecular weight of 312.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N-methyloctadecylamine can be synthesized through the nitrosation of N-methyloctadecylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and amines to prevent the formation of unwanted by-products. The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyloctadecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Nitroso-N-methyloctadecylamine has several applications in scientific research:

Mechanism of Action

N-Nitroso-N-methyloctadecylamine exerts its effects through the formation of reactive intermediates upon metabolic activation. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic outcomes. The compound is metabolized by cytochrome P450 enzymes, which convert it into electrophilic species that react with cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-N-methyloctadecylamine is unique due to its long alkyl chain, which influences its physical properties and reactivity. This structural feature distinguishes it from other nitrosamines, which typically have shorter alkyl chains. The long chain affects its solubility, volatility, and interaction with biological membranes .

Properties

IUPAC Name

N-methyl-N-octadecylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZIJWXTDWOIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219172
Record name Methyloctadecylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69112-94-3
Record name Methyloctadecylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069112943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyloctadecylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSO-N-METHYLOCTADECYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1GK12WE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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